1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C8H8BrN5 |
|---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI Key |
PEBUVCPUTUXXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and an appropriate azide compound.
Cycloaddition Reaction: The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction forms the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is performed in a solvent like water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities or protein interactions.
Material Science: Triazole derivatives are also used in the development of new materials with unique properties, such as conducting polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromopyridine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Triazol-4-amines
1-Benzyl-5-((pyridine-2-yl)amino)-4-phenyl-1H-1,2,3-triazole (2h)
- Substituents: Benzyl (position 1), phenyl (position 4), and pyridinylamino (position 5).
- Synthesis : Prepared via Buchwald–Hartwig coupling (77% yield) .
- Physical Data : Melting point 173°C; ¹H NMR shows aromatic protons (δ 7.19–8.93) and a benzyl CH₂ (δ 5.40) .
- Comparison: Unlike the target compound, 2h lacks the bromopyridine group but shares the triazole-amine core. The pyridinylamino group may enhance π-π interactions, while the bromine in the target compound could improve halogen bonding.
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1)
- Substituents : 3,5-Bis(trifluoromethyl)phenyl (position 3) and amine (position 4).
- Synthesis : Derived from methyl 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (60% yield) .
- 13C NMR : δ 169.1 (C=O), 148.9 (triazole-C), and 119.1–134.1 (CF₃-substituted aryl) .
- Comparison : The trifluoromethyl groups in S1 confer strong electron-withdrawing effects, contrasting with the bromopyridine’s moderate electron-withdrawing nature. This difference may influence solubility and receptor binding.
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine Hydrochloride
- Substituents : 4-Trifluoromethylbenzyl (position 1) and amine (position 4).
- Class : Building block for medicinal chemistry .
Analogues with Different Triazole Regioisomers
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Structure : 1,2,4-Triazole with bromopyridine at position 1 and amine at position 3.
- Applications : Intermediate in agrochemicals/pharmaceuticals .
- Comparison : The 1,2,4-triazole regioisomer alters hydrogen-bonding geometry and electronic distribution compared to the 1,2,3-triazole core.
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine
- Structure : 1,2,4-Triazole with bromophenyl at position 5 and amine at position 3.
- Synthesis : Prepared via cyclization of hydrazine carboxamides .
Physicochemical and Structural Properties
Biological Activity
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C₈H₈BrN₅
- Molecular Weight : 254.09 g/mol
- CAS Number : 1564581-56-1
The biological activities of this compound are primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the bromopyridine moiety enhances the compound's affinity for bacterial and fungal enzymes, which may disrupt their metabolic processes .
- Antitumor Activity : Triazole compounds have been reported to possess anticancer properties. The compound has shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression in various cancer cell lines .
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical biological pathways. For instance, it has been studied for its inhibitory effects on certain kinases and phosphodiesterases that play roles in cancer and inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole ring and the bromopyridine substituent can significantly influence the biological activity of the compound. Key findings include:
- The bromine atom at position 5 of the pyridine ring enhances lipophilicity, improving cellular uptake.
- Variations in the substituents on the triazole ring can modulate potency against specific targets, suggesting a tailored approach for drug design based on desired therapeutic outcomes .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.3 | |
| Antitumor | A549 (lung cancer) | 8.5 | |
| Enzyme Inhibition | CDK2 (Cyclin-dependent kinase) | 15.0 | |
| Cytotoxicity | HeLa (cervical cancer) | 7.0 |
Case Studies
Several case studies have been documented that highlight the therapeutic potential of this compound:
- Case Study on Antitumor Effects : A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Apoptotic markers were upregulated, indicating a mechanism involving programmed cell death .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates and improved survival rates when compared to untreated controls, further supporting its potential as an anticancer agent .
Q & A
Q. Basic
Q. Advanced
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., triazole C4).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns from bromine (1:1 ratio for 79Br/81Br) .
How can computational methods aid in predicting the compound’s reactivity or bioactivity?
Advanced
Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies assess potential interactions with biological targets (e.g., enzymes) by simulating binding affinities .
What strategies are used to analyze contradictory bioactivity data in related triazole derivatives?
Q. Advanced
- Dose-Response Curves : Validate activity thresholds using IC50/EC50 values.
- Structural Analog Comparison : Compare substituent effects (e.g., bromine vs. chlorine on pyridine) to identify pharmacophores.
- Meta-Analysis : Cross-reference datasets from enzyme inhibition assays (e.g., kinase or protease targets) to resolve outliers .
How can researchers design experiments to evaluate this compound’s potential as an enzyme inhibitor?
Q. Methodological Answer
Target Selection : Prioritize enzymes with known triazole sensitivity (e.g., tyrosine kinases, carbonic anhydrases).
In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only controls.
Kinetic Analysis : Calculate Ki values via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
What are the challenges in crystallizing this compound for X-ray diffraction studies?
Q. Advanced
- Solubility : Low aqueous solubility may require mixed-solvent systems (e.g., DMSO/water).
- Crystal Packing : Bulky bromopyridyl and triazole groups complicate lattice formation. Slow vapor diffusion (e.g., using pentane) promotes ordered crystal growth .
How does the bromine substituent influence the compound’s electronic and steric properties?
Q. Advanced
- Electronics : Bromine’s inductive effect increases pyridine ring electron deficiency, enhancing hydrogen-bond acceptor capacity.
- Sterics : The bromine atom may hinder rotation around the methylene bridge, stabilizing specific conformers. Computational Mulliken charges can quantify these effects .
What in silico tools are recommended for optimizing this compound’s pharmacokinetic profile?
Q. Advanced
- ADMET Prediction : Use SwissADME or ADMETLab2.0 to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test).
- QSAR Models : Corrogate structural features (e.g., triazole ring planarity) with bioavailability data from similar compounds .
How can substituent variation on the triazole ring modulate bioactivity?
Q. Methodological Answer
- Positional Isomerism : Synthesize 1,4- vs. 1,5-triazole regioisomers to compare target affinity.
- Functional Group Addition : Introduce methyl or nitro groups at the triazole C5 position to assess steric/electronic effects on binding .
What protocols ensure reproducibility in biological assays involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
